molecular formula C9H18N2O B12093486 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one

1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one

Cat. No.: B12093486
M. Wt: 170.25 g/mol
InChI Key: FTXFVAJXLNRRQU-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-amino-3-methylpiperidine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride
  • 1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol
  • 3-(4-methylpiperazin-1-yl)propan-1-amine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its amino group and piperidine ring make it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(4-amino-3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H18N2O/c1-3-9(12)11-5-4-8(10)7(2)6-11/h7-8H,3-6,10H2,1-2H3

InChI Key

FTXFVAJXLNRRQU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(C(C1)C)N

Origin of Product

United States

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